4-Me-PDTic
Description
4-Me-PDTic, chemically designated as (3R)-7-hydroxy-N-[(1S)-2-methyl-1-[(−4-methylpiperidin-1-yl)methyl]propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, is a potent and selective kappa opioid receptor (KOR) antagonist. It exhibits a Ke value of 0.37 nM in [35S]GTPγS binding assays, with 645-fold selectivity for KOR over the mu opioid receptor (MOR) and >8,100-fold selectivity over the delta opioid receptor (DOR) . Its molecular weight (432.43 g/mol), calculated logBB (blood-brain barrier penetration index), and central nervous system (CNS) multiparameter optimization (MPO) score predict excellent brain penetration, corroborated by pharmacokinetic studies in rodents . These properties position 4-Me-PDTic as a promising therapeutic candidate for CNS disorders involving dysregulated KOR activity, such as addiction and depression.
Propriétés
Formule moléculaire |
C21H33N3O2 |
|---|---|
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
(3R)-7-hydroxy-N-[(2S)-3-methyl-1-(4-methylpiperidin-1-yl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H33N3O2/c1-14(2)20(13-24-8-6-15(3)7-9-24)23-21(26)19-11-16-4-5-18(25)10-17(16)12-22-19/h4-5,10,14-15,19-20,22,25H,6-9,11-13H2,1-3H3,(H,23,26)/t19-,20-/m1/s1 |
Clé InChI |
QHBNPMPKVNZQAM-WOJBJXKFSA-N |
SMILES isomérique |
CC1CCN(CC1)C[C@H](C(C)C)NC(=O)[C@H]2CC3=C(CN2)C=C(C=C3)O |
SMILES canonique |
CC1CCN(CC1)CC(C(C)C)NC(=O)C2CC3=C(CN2)C=C(C=C3)O |
Origine du produit |
United States |
Méthodes De Préparation
The synthesis of 4-Me-PDTic involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the imidazole ring, followed by the introduction of the benzazepine moiety. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
4-Me-PDTic undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-Me-PDTic may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-Me-PDTic has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the structure-activity relationships of kappa opioid receptor antagonists.
Biology: Helps in understanding the role of kappa opioid receptors in various biological processes.
Medicine: Investigated for its potential use in pain management and treatment of addiction.
Industry: Utilized in the development of new pharmaceuticals targeting the kappa opioid receptor.
Mécanisme D'action
4-Me-PDTic exerts its effects by selectively binding to the kappa opioid receptor, thereby blocking the receptor’s activity. This antagonistic action prevents the receptor from interacting with its natural ligands, leading to a decrease in the receptor’s signaling pathways. The molecular targets involved include the kappa opioid receptor and associated G-proteins, which play a crucial role in the receptor’s signaling mechanisms .
Comparaison Avec Des Composés Similaires
Pharmacological Selectivity
4-Me-PDTic’s exceptional selectivity distinguishes it from other opioid receptor antagonists. For example:
- Nor-Binaltorphimine (nor-BNI), a classical KOR antagonist, shows lower selectivity (∼20–50-fold for KOR over MOR/DOR) and prolonged side effects due to irreversible binding .
- JDTic, another KOR antagonist, has high potency (Ke ∼ 0.02 nM) but suffers from delayed onset of action and complex pharmacokinetics, limiting clinical utility .
Structural and Physicochemical Properties
The tetrahydroisoquinoline scaffold of 4-Me-PDTic contributes to its balanced physicochemical profile:
- Molecular Weight (432.43 g/mol) : Complies with Lipinski’s rule (≤500 g/mol), unlike bulkier KOR antagonists like JDTic (MW ∼ 600 g/mol) .
- Polar Surface Area (PSA) : Estimated to be <140 Ų, ensuring efficient membrane permeability .
- logP and logD : Predicted to be <5, aligning with optimal absorption parameters .
In contrast, 1,2,4-triazole derivatives (e.g., compounds 7a-n in ) targeting 15-lipoxygenase (15-LOX) exhibit higher molecular weights (up to 506.6 g/mol) but still comply with drug-likeness guidelines .
ADME and CNS Penetration
Rodent studies confirm 4-Me-PDTic’s brain penetration, whereas PF-04455242, a clinical-stage KOR antagonist, requires dose optimization to mitigate peripheral side effects .
Clinical and Preclinical Limitations
While 4-Me-PDTic excels in selectivity and pharmacokinetics, its analogs in the same structural class (e.g., compound 12 derivatives) may exhibit reduced potency or selectivity due to modifications at the 4-methylpiperidine or tetrahydroisoquinoline moieties . Additionally, unlike 4-PCC (a clotting factor with unrelated mechanisms), 4-Me-PDTic’s therapeutic scope is confined to neuropsychiatric conditions, necessitating targeted safety profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
